N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 476484-48-7
VCID: VC16147194
InChI: InChI=1S/C23H18BrClN4O2S/c1-31-18-12-6-15(7-13-18)22-27-28-23(29(22)17-10-8-16(25)9-11-17)32-14-21(30)26-20-5-3-2-4-19(20)24/h2-13H,14H2,1H3,(H,26,30)
SMILES:
Molecular Formula: C23H18BrClN4O2S
Molecular Weight: 529.8 g/mol

N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 476484-48-7

Cat. No.: VC16147194

Molecular Formula: C23H18BrClN4O2S

Molecular Weight: 529.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 476484-48-7

Specification

CAS No. 476484-48-7
Molecular Formula C23H18BrClN4O2S
Molecular Weight 529.8 g/mol
IUPAC Name N-(2-bromophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H18BrClN4O2S/c1-31-18-12-6-15(7-13-18)22-27-28-23(29(22)17-10-8-16(25)9-11-17)32-14-21(30)26-20-5-3-2-4-19(20)24/h2-13H,14H2,1H3,(H,26,30)
Standard InChI Key VHMBXVCXYZLYHH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a 1,2,4-triazole ring substituted at position 3 with a sulfanyl-acetamide group, at position 4 with a 4-chlorophenyl group, and at position 5 with a 4-methoxyphenyl group. The N-(2-bromophenyl)acetamide moiety extends from the thioether linkage. This arrangement creates distinct electronic environments, as evidenced by spectroscopic data.

Key Structural Features

  • Triazole Core: The 1,2,4-triazole ring (C2N3) provides π-π stacking capabilities and hydrogen-bonding sites, critical for protein interactions.

  • Halogen Substituents: The 2-bromophenyl and 4-chlorophenyl groups enhance lipophilicity and modulate electronic effects, influencing receptor binding .

  • Methoxy Group: The 4-methoxyphenyl substituent contributes to solubility and steric interactions, as shown in comparative molecular docking studies.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC23H18BrClN4O2S
Molecular Weight529.8 g/mol
CAS Registry Number476484-48-7
Key Functional GroupsTriazole, Thioether, Acetamide

Spectroscopic Profile

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands:

  • C=N Stretch: 1517 cm⁻¹ (triazole ring) .

  • C=O Stretch: 1635 cm⁻¹ (amide carbonyl) .

  • S-C=O Vibration: 1611 cm⁻¹ (thioether linkage) .

Proton nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows:

  • δ 4.27 ppm (s, 2H, CH₂ from acetamide) .

  • δ 7.15–8.60 ppm (m, aromatic protons) .

  • δ 10.28 ppm (s, 1H, NH from amide) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step protocol:

  • Formation of 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

    • Cyclocondensation of thiosemicarbazide with substituted benzaldehydes .

  • Alkylation with 2-chloro-N-(2-bromophenyl)acetamide:

    • Nucleophilic substitution (SN2) in anhydrous DMF using K2CO3 as base .

Critical Parameters

  • Temperature: 80–90°C for 8–12 hours .

  • Yield: 60–75% after recrystallization from ethanol .

Purification and Analysis

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) .

  • Mass Spectrometry: Molecular ion peak at m/z 529.8 (M⁺).

Biological Activity

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate:

Table 2: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0

The triazole-thioether scaffold disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins. Substitution at C-5 with 4-methoxyphenyl enhances membrane penetration, as confirmed by logP calculations (3.2 ± 0.1).

Molecular Modeling Insights

ADMET Predictions

SwissADME analysis predicts:

  • GI Absorption: High (88% bioavailability).

  • BBB Permeability: Moderate (logBB = 0.3).

  • CYP Inhibition: CYP3A4 (Ki = 4.8 μM).

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